3-Hydroxy-3-(2-methoxyphenyl)propanoic acid
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Overview
Description
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its role as a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . It is a phenolic acid that has garnered interest due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves the microbial transformation of dietary polyphenols or can be naturally obtained from fermented foods . One common synthetic route starts with benzyl alcohol, which undergoes a substitution reaction with bromoacetone to introduce a propanone group. The resulting product is then reacted with p-toluenesulfonic acid to form the corresponding ester. This ester undergoes a ketalization reaction with ethylene glycol to produce the ethylene glycol ester of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microbial fermentation processes. These processes utilize specific strains of bacteria or fungi that can convert precursor compounds, such as 4-hydroxy-3-methoxycinnamic acid, into this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, ethers, and halogenated compounds .
Scientific Research Applications
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its role in microbial metabolism and its effects on gut health.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism. Activation of this receptor by the compound leads to improved hepatic lipid metabolism and anti-obesity effects . Additionally, it influences glucose and lipid metabolism in the liver and muscle tissues, contributing to its overall health benefits .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor to 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid, known for its antioxidant properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
2-Methoxyhydrocinnamic acid: Another related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds. This unique mechanism of action makes it a promising candidate for developing functional foods and pharmaceuticals targeting metabolic disorders .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) |
InChI Key |
QKBWQJZQECVDKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)O |
Origin of Product |
United States |
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